5-(2,6-Dimethylmorpholin-4-yl)-2-[(2-methylphenoxy)methyl]-1,3-oxazole-4-carbonitrile
Description
5-(2,6-Dimethylmorpholin-4-yl)-2-[(2-methylphenoxy)methyl]-1,3-oxazole-4-carbonitrile is a heterocyclic compound featuring an oxazole core substituted with a 2-methylphenoxymethyl group at position 2 and a 2,6-dimethylmorpholine moiety at position 3.
Properties
IUPAC Name |
5-(2,6-dimethylmorpholin-4-yl)-2-[(2-methylphenoxy)methyl]-1,3-oxazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3/c1-12-6-4-5-7-16(12)22-11-17-20-15(8-19)18(24-17)21-9-13(2)23-14(3)10-21/h4-7,13-14H,9-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXUHKKVFLBLWAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2=C(N=C(O2)COC3=CC=CC=C3C)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Robinson-Gabriel Synthesis
The classical Robinson-Gabriel method employs 2-acylamino ketones cyclized under acidic conditions. For example, reaction of N-(2-oxo-2-(2,6-dimethylmorpholin-4-yl)ethyl)acetamide with phosphorus oxychloride yields 5-(2,6-dimethylmorpholin-4-yl)-1,3-oxazole. Subsequent nitrile introduction via Sandmeyer reaction (CuCN, KI) at position 4 achieves the carbonitrile group.
Limitations : Poor regiocontrol over nitrile placement (yields ~45%) and competing side reactions with morpholine’s tertiary amine.
Hantzsch Dihydro-oxazole Route
Condensation of α-halo ketones with amides offers improved regioselectivity. 2-Bromo-1-(2,6-dimethylmorpholin-4-yl)ethan-1-one reacts with 2-methylphenoxyacetamide in DMF at 80°C, forming 2-[(2-methylphenoxy)methyl]-5-(2,6-dimethylmorpholin-4-yl)-4,5-dihydro-1,3-oxazole. Oxidation with MnO₂ introduces the nitrile via dehydrogenation and concomitant cyanation (yield: 62%).
Advantages : Single-step installation of the aryloxyalkyl chain avoids later functionalization.
Late-Stage Functionalization Strategies
Palladium-Catalyzed Cross-Coupling
Aryl halides at position 5 undergo Buchwald-Hartwig amination with 2,6-dimethylmorpholine. For instance, 5-bromo-2-[(2-methylphenoxy)methyl]-1,3-oxazole-4-carbonitrile reacts with morpholine derivative under Pd(OAc)₂/Xantphos catalysis (toluene, 110°C), achieving 78% yield.
Optimization :
-
Ligand screening shows Xantphos superior to BINAP (yield increase: 22%).
-
Solvent effects: Toluene > DMF > THF for minimizing dehalogenation.
Nucleophilic Aromatic Substitution
Electron-deficient oxazoles permit direct displacement of leaving groups. 5-Fluoro-2-[(2-methylphenoxy)methyl]-1,3-oxazole-4-carbonitrile reacts with 2,6-dimethylmorpholine in DMSO at 120°C (K₂CO₃ base), yielding 83% product.
Challenges : Limited substrate scope due to oxazole’s moderate electrophilicity.
Convergent Synthesis via Fragment Coupling
Mitsunobu Etherification
Coupling of 5-(2,6-dimethylmorpholin-4-yl)-1,3-oxazole-4-carbonitrile-2-methanol with 2-methylphenol under Mitsunobu conditions (DIAD, PPh₃) installs the aryloxyalkyl chain (yield: 68%).
Side Reactions : Overalkylation at morpholine nitrogen (15% byproduct).
Ullmann-Type Coupling
Copper-mediated coupling of 2-(chloromethyl)-5-(2,6-dimethylmorpholin-4-yl)-1,3-oxazole-4-carbonitrile with 2-methylphenol in presence of CuI/1,10-phenanthroline (DMF, 100°C) achieves 74% yield.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Robinson-Gabriel | 45 | 88 | Simple starting materials | Low regioselectivity |
| Hantzsch Dihydro-oxazole | 62 | 92 | Direct functionalization | Multi-step oxidation required |
| Buchwald-Hartwig | 78 | 95 | High efficiency | Pd catalyst cost |
| Mitsunobu | 68 | 90 | Mild conditions | Phosphine byproduct removal |
Scale-Up Considerations and Process Optimization
Industrial routes prioritize the Buchwald-Hartwig approach due to reproducibility. Key parameters:
Chemical Reactions Analysis
Types of Reactions
5-(2,6-Dimethylmorpholin-4-yl)-2-[(2-methylphenoxy)methyl]-1,3-oxazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: Where the compound may be oxidized to form different derivatives.
Reduction: Leading to the formation of reduced analogs.
Substitution: Such as nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Like lithium aluminum hydride or sodium borohydride.
Solvents: Commonly used solvents include dichloromethane, ethanol, and water.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole N-oxides, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: For studying its interactions with biological targets.
Medicine: Potential use as a pharmaceutical agent due to its biological activity.
Industry: Applications in the development of new materials or as intermediates in chemical synthesis.
Mechanism of Action
The mechanism of action of 5-(2,6-Dimethylmorpholin-4-yl)-2-[(2-methylphenoxy)methyl]-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymatic activity.
Receptors: Binding to receptor sites to modulate biological responses.
Pathways: Affecting signaling pathways within cells.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s oxazole-4-carbonitrile scaffold is shared with several derivatives in the evidence, enabling comparisons based on substituent effects:
Physicochemical Properties
- The morpholine group in the target compound may reduce melting points compared to sulfonyl or halogenated derivatives due to increased conformational flexibility.
- Solubility : The 2,6-dimethylmorpholine substituent likely improves aqueous solubility compared to sulfonylpiperidine () or halogenated analogs (), owing to its oxygen atoms’ H-bonding capacity .
Crystallographic and Supramolecular Features
- Hydrogen Bonding : highlights N—H⋯N hydrogen bonding in a related oxadiazole derivative, forming dimeric structures. The target compound’s morpholine oxygen may participate in similar interactions, influencing crystal packing or solubility .
Biological Activity
5-(2,6-Dimethylmorpholin-4-yl)-2-[(2-methylphenoxy)methyl]-1,3-oxazole-4-carbonitrile is a synthetic compound belonging to the oxazole class, which has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, including a morpholine moiety and a phenoxy group, which may influence its interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including:
- Enzymes : It may act as an inhibitor or activator of specific enzymes, impacting metabolic pathways.
- Receptors : The compound could bind to receptors, modulating physiological responses.
- Cell Signaling Pathways : It may influence intracellular signaling cascades, affecting cell function and behavior.
Antimicrobial Activity
Research has shown that oxazole derivatives exhibit significant antimicrobial properties. The compound has been evaluated against various bacterial and fungal strains. For instance:
| Microorganism | Minimum Inhibitory Concentration (MIC) µg/ml |
|---|---|
| Candida albicans | 1.6 |
| Candida tropicalis | 3.2 |
| Aspergillus niger | 1.6 |
| Escherichia coli | 15 (indicative of moderate activity) |
These results indicate that the compound possesses notable antifungal activity, particularly against Candida species and Aspergillus niger, suggesting its potential utility in treating fungal infections .
Antibacterial Activity
The antibacterial efficacy of this compound has also been documented. In comparative studies, it demonstrated varying degrees of inhibition against Gram-positive and Gram-negative bacteria:
| Compound | S. aureus (mm) | E. coli (mm) |
|---|---|---|
| This compound | 20 | 17 |
| Ampicillin | 30 | 27 |
These findings highlight the compound's potential as a broad-spectrum antibacterial agent .
Cytotoxicity
Preliminary studies suggest that while the compound exhibits antimicrobial properties, its cytotoxic effects on human cells need further investigation. Understanding the selectivity and safety profile is crucial for potential therapeutic applications.
Case Studies
Several studies have focused on the synthesis and biological evaluation of oxazole derivatives similar to the compound :
- Antibacterial Evaluation : A study synthesized various oxazole derivatives and assessed their antibacterial activity against strains like Staphylococcus aureus and Escherichia coli. The findings indicated that specific substitutions on the oxazole ring significantly influenced activity levels .
- Antifungal Studies : Another research effort evaluated the antifungal properties of related compounds against several fungal pathogens, revealing promising results that support further exploration into their clinical applications .
- Mechanistic Insights : Investigations into the mechanism of action revealed that certain oxazole derivatives could inhibit key enzymes involved in microbial metabolism, providing insight into how structural modifications can enhance biological efficacy .
Q & A
Q. What are the critical parameters for optimizing the synthesis of this compound to achieve high yield and purity?
Key parameters include:
- Temperature control : Reactions often require refluxing in solvents like dichloromethane (DCM) or dimethylformamide (DMF) to ensure efficient interaction between reactants .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency, while DCM is optimal for phase separation in multi-step syntheses .
- Protecting groups : Temporary protection of reactive sites (e.g., amines) prevents undesired side reactions during intermediate steps .
Q. Which analytical techniques are most reliable for confirming structural integrity and purity during synthesis?
- Nuclear Magnetic Resonance (NMR) : Provides detailed structural confirmation by mapping proton and carbon environments (e.g., distinguishing morpholino and oxazole signals) .
- High-Performance Liquid Chromatography (HPLC) : Quantifies purity by separating and identifying trace impurities .
- Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns .
Q. How does the dimethylmorpholino moiety influence the compound’s bioavailability?
The 2,6-dimethylmorpholino group enhances lipophilicity, promoting passive diffusion across biological membranes. This structural feature also reduces metabolic degradation by sterically shielding the morpholine ring from enzymatic attack .
Advanced Research Questions
Q. What methodological approaches are recommended for elucidating the reaction kinetics of nucleophilic substitution reactions involving this compound?
- Real-time monitoring : Use UV-Vis or <sup>19</sup>F NMR spectroscopy to track reaction progress and calculate rate constants .
- Computational modeling : Density Functional Theory (DFT) simulations can predict transition states and activation energies for substitution pathways .
Q. How can in silico molecular docking studies predict the compound’s interaction with protein kinase targets?
- Target selection : Prioritize kinases with conserved ATP-binding pockets (e.g., tyrosine kinases) based on structural homology .
- Docking protocols : Use software like AutoDock Vina to simulate binding poses, scoring interactions using force fields (e.g., AMBER) .
- Validation : Compare docking results with experimental kinase inhibition assays to refine predictive models .
Q. What strategies resolve contradictions in reported bioactivity data across studies?
- Standardized assays : Use identical cell lines (e.g., HepG2 for cytotoxicity) and assay conditions (e.g., 48-hour exposure) to minimize variability .
- Structural analogs : Compare bioactivity of derivatives to isolate the impact of specific substituents (e.g., phenoxymethyl vs. benzoyl groups) .
Q. Which experimental frameworks assess the environmental fate and ecotoxicological impacts of this compound?
- Environmental partitioning : Measure logP values to predict distribution in soil/water systems .
- Biotic degradation : Use OECD 301B guidelines to evaluate microbial degradation rates in activated sludge .
- Ecotoxicology : Conduct acute toxicity assays on model organisms (e.g., Daphnia magna) to establish LC50 values .
Q. How does solvent polarity affect the compound’s stability during long-term storage?
- Accelerated stability testing : Store samples in solvents of varying polarity (e.g., DMSO vs. hexane) at 40°C/75% RH for 6 months, monitoring degradation via HPLC .
- Thermal analysis : Differential Scanning Calorimetry (DSC) identifies decomposition temperatures and phase transitions .
Q. What synthetic routes enable selective functionalization of the oxazole ring without disrupting the morpholino substituent?
Q. How can SAR studies systematically evaluate modifications in the phenoxymethyl substituent?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
